molecular formula C12H15N3OS B11466856 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B11466856
M. Wt: 249.33 g/mol
InChI Key: HCPXORZGEPLLHN-UHFFFAOYSA-N
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Description

2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted ethanamines depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring and the sulfanyl group are key functional groups that contribute to its biological activity by forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is unique due to the presence of the ethanamine group, which enhances its solubility and reactivity compared to other oxadiazole derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3OS/c1-9-2-4-10(5-3-9)8-17-12-15-14-11(16-12)6-7-13/h2-5H,6-8,13H2,1H3

InChI Key

HCPXORZGEPLLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)CCN

Origin of Product

United States

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